2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester

Suzuki-Miyaura coupling Boronic ester stability Reagent handling

Research reproducibility failures often stem from reagent variability. This boronic acid pinacol ester solves the stoichiometric uncertainty inherent to free boronic acids, which exist as variable anhydride mixtures. For procurement managers, this guarantees batch-to-batch consistency. - Defined stoichiometry eliminates excess reagent guesswork, ensuring reproducible yields. - Superior shelf-life vs. free acid reduces degradation and inventory waste. - Certified high purity minimizes protodeboronation side reactions in couplings.

Molecular Formula C13H17BF2O3
Molecular Weight 270.08
CAS No. 1809298-92-7
Cat. No. B2958862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester
CAS1809298-92-7
Molecular FormulaC13H17BF2O3
Molecular Weight270.08
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)F)F
InChIInChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(17-5)11(16)10(8)15/h6-7H,1-5H3
InChIKeyJXWUYLPPCSJQCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Difluoro-4-methoxybenzeneboronic Acid Pinacol Ester Overview


2,3-Difluoro-4-methoxybenzeneboronic acid pinacol ester (CAS 1809298-92-7) is a fluorinated arylboronic ester with the molecular formula C13H17BF2O3 and a molecular weight of 270.08 g/mol . This compound is supplied as a solid and is available from commercial vendors at certified purities of 96% and >98% [1]. It is a protected form of the corresponding boronic acid, designed to function as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions , which are essential for constructing carbon-carbon bonds in pharmaceutical and agrochemical synthesis.

Uniqueness of 2,3-Difluoro-4-methoxybenzeneboronic Acid Pinacol Ester


While the boronic ester class is widely used in Suzuki-Miyaura couplings, generic substitution is not scientifically sound. The precise 2,3-difluoro-4-methoxy substitution pattern on the phenyl ring dictates a unique combination of electronic and steric properties that directly impact reactivity, yield, and selectivity in cross-coupling reactions [1]. The use of a boronic acid pinacol ester, as opposed to a free boronic acid, is a critical determinant of handling, stability, and shelf-life . Replacing this specific compound with an unfluorinated analog or a different ester form introduces variables that can lead to irreproducible results, lower yields, and increased protodeboronation, particularly under the basic reaction conditions common to Suzuki couplings [1]. Therefore, selection must be based on specific, quantifiable differentiation, which the following evidence outlines.

2,3-Difluoro-4-methoxybenzeneboronic Acid Pinacol Ester: Evidence-Based Differentiation


Hydrolytic Stability: Pinacol Ester vs. Free Boronic Acid

The pinacol ester derivative offers significantly enhanced hydrolytic stability compared to the corresponding free boronic acid, 2,3-difluoro-4-methoxyphenylboronic acid (CAS 170981-41-6). This stability is crucial for long-term storage and ensures consistent performance during the Suzuki-Miyaura cross-coupling reaction by preventing premature protodeboronation . While the free acid is prone to forming variable amounts of anhydride, the pinacol ester is supplied as a well-defined, single molecular entity [1].

Suzuki-Miyaura coupling Boronic ester stability Reagent handling

Ortho-Fluorine Mitigation of Protodeboronation

The presence of fluorine atoms, particularly in the ortho-position, is known to influence the stability of aryl boronates during cross-coupling. While polyfluorinated aryl boronic acids are notoriously susceptible to rapid protodeboronation under basic Suzuki conditions, the pinacol ester form offers improved robustness [1]. The specific 2,3-difluoro-4-methoxy pattern provides a balance of electronic effects; the ortho-fluorines increase the electrophilicity of the boron center, which can accelerate the rate-limiting transmetalation step in the catalytic cycle, while the pinacol ester protects against premature decomposition .

Suzuki-Miyaura coupling Protodeboronation Fluorine effects

Defined Molecular Identity for Accurate Stoichiometry

The pinacol ester of 2,3-difluoro-4-methoxyphenylboronic acid is a well-defined chemical entity with a precise molecular weight of 270.08 g/mol and is supplied as a solid [REFS-1, REFS-2]. In contrast, the free boronic acid (CAS 170981-41-6) is often supplied 'containing varying amounts of anhydride,' meaning the actual molecular weight and active species concentration are undefined and can vary between lots [1]. This lack of definition for the acid form introduces significant uncertainty in calculating reagent stoichiometry, a critical parameter for reaction optimization and scale-up.

Reagent quality Stoichiometry Reaction reproducibility

2,3-Difluoro-4-methoxybenzeneboronic Acid Pinacol Ester Applications


Fluorinated Biaryl Pharmaceutical Synthesis

This compound is ideally suited as an electrophilic coupling partner in the late-stage diversification of drug candidates requiring a 2,3-difluoro-4-methoxyphenyl motif. The enhanced stability of the pinacol ester and the mitigated risk of protodeboronation [1] under standard coupling conditions make it a reliable choice for constructing the biaryl cores common in kinase inhibitors and other therapeutics. Its use is preferred over the free boronic acid due to its defined stoichiometry [2], which is critical for achieving reproducible yields in medicinal chemistry scale-up.

Agrochemical Intermediate Production

In the synthesis of agrochemical active ingredients, process robustness is paramount. The pinacol ester form offers superior shelf-life and handling properties compared to the more labile and ill-defined free boronic acid [REFS-1, REFS-3]. This ensures that the reagent can be stored and used consistently over time without degradation that could lead to batch-to-batch variability. The fluorinated aromatic ring is a common motif in modern crop protection agents for enhancing metabolic stability and bioavailability.

Stoichiometric Control in Academic and Industrial Research

For researchers investigating structure-activity relationships (SAR) or developing new synthetic methodologies, precise control over reagent stoichiometry is non-negotiable. The use of 2,3-difluoro-4-methoxybenzeneboronic acid pinacol ester, with its certified purity (e.g., 96%, 98%) and defined molecular weight [3], eliminates the uncertainty associated with using the corresponding free boronic acid, which exists as a variable mixture of acid and anhydride [2]. This ensures that experiments are more accurate and findings are more reproducible.

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